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molecular formula C11H17N3O2 B8776466 tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate

tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate

Cat. No. B8776466
M. Wt: 223.27 g/mol
InChI Key: IWOWAGGYGQLSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754077B2

Procedure details

A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 162a (197.6 mg, 1.3 mmol), tert-butanol (5.0 mL), triethylamine (262.6 mg, 2.6 mmol), and DPPA (550 mg, 2.0 mmol). The system was subjected to three cycles of vacuum/nitrogen flush and heated at 85° C. for 5 h. It was then cooled to room temperature and purified with Combiflash (A: 1% NH4HCO3/water, B: acetonitrile) to afford 162b (45 mg, 15.5%) as a yellow solid. MS-ESI: [M+H-56]+ 168.3
Name
Quantity
197.6 mg
Type
reactant
Reaction Step One
Quantity
262.6 mg
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Yield
15.5%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1C(O)=O.C([N:14]([CH2:17]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1[NH:14][C:17](=[O:26])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
Quantity
197.6 mg
Type
reactant
Smiles
N=1N2C(=CC1C(=O)O)CCC2
Name
Quantity
262.6 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
550 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
flush
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified with Combiflash (A: 1% NH4HCO3/water, B

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(=CC1NC(OC(C)(C)C)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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